Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate is a synthetic organic compound characterized by its unique spirocyclic structure, which incorporates both an oxaspiro ring and an acetic acid ester moiety. This compound is part of a broader class of spirocyclic derivatives that have garnered interest in medicinal chemistry due to their potential biological activities.
The compound is synthesized through multi-step chemical processes starting from readily available precursors. The synthesis often involves cyclization reactions and subsequent functional group modifications to achieve the desired molecular structure.
Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate can be classified as:
The synthesis of ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and the use of solvents like dichloromethane or ethanol. Advanced techniques such as continuous flow reactors may also be employed to enhance yield and purity during industrial production.
The molecular formula of ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate is , with a molecular weight of 283.41 g/mol.
Key structural data includes:
Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate can participate in various chemical reactions:
Reagents commonly used include:
The mechanism of action for ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate involves its interaction with biological targets, which may include enzymes or receptors relevant in pharmacological contexts. The specific pathways and interactions can vary based on the compound's structure and functional groups, influencing its reactivity and biological activity.
Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate is characterized by:
Key chemical properties include:
Ethyl (8-ethyl-8-methyl-9-octa-zaspiro[5.5]undecane)acetate has potential applications in:
This compound exemplifies the intricate balance between synthetic chemistry and biological application, highlighting its significance in ongoing research within medicinal chemistry domains.
Spirocyclic scaffolds represent a distinctive class of three-dimensional molecular architectures characterized by rings sharing a single atom (typically a quaternary carbon), creating perpendicular ring systems with inherent structural rigidity. These scaffolds have emerged as privileged structural motifs in medicinal chemistry due to their ability to efficiently explore chemical space while maintaining drug-like properties. The spatial complexity of spirocycles enables enhanced stereochemical control and vectorial presentation of pharmacophoric elements, often leading to improved target selectivity compared to planar aromatic systems [3] [10].
A key advantage lies in their ability to increase fractional sp³ character (Fsp³), a critical parameter correlated with clinical success rates. Compounds with Fsp³ > 0.42 exhibit significantly improved developmental outcomes, attributed to better solubility, reduced metabolic clearance, and increased promiscuity resistance. Spirocycles inherently elevate Fsp³ values, as demonstrated by approved drugs containing spiro motifs such as sitagliptin, rivaroxaban, and apalutamide. Their three-dimensional complexity enables precise spatial orientation of functional groups, often replacing rotatable bonds while maintaining bioactive conformations—a feature leveraged in protease inhibitors and GPCR-targeted therapeutics [3] [8] [10].
Table 1: Comparative Analysis of Spirocyclic vs. Non-Spirocyclic Scaffolds
Property | Spirocyclic Scaffolds | Non-Spirocyclic Counterparts | Impact on Drug Profile |
---|---|---|---|
Average Fsp³ | 0.50–0.70 | 0.30–0.45 | Improved solubility & bioavailability |
Structural Rigidity | High | Variable | Enhanced target selectivity |
Stereochemical Complexity | Multiple chiral centers | Limited chiral centers | Precise pharmacophore positioning |
Metabolic Stability | Increased | Moderate | Reduced clearance rates |
The 9-oxa-2-azaspiro[5.5]undecane core represents a structurally unique subclass of spirocyclic compounds featuring an oxygen atom in the cyclohexane ring and a nitrogen atom in the piperidine ring bridged through a spiro carbon. This hybrid architecture combines the hydrogen-bond accepting capabilities of both heteroatoms with the conformational restraint of the spiro junction. The scaffold's molecular weight distribution (typically 155–283 g/mol for derivatives) and moderate lipophilicity (LogP range: 1.5–3.5) position it favorably within drug-like chemical space, enabling efficient penetration of biological membranes while maintaining aqueous solubility [2] [4] [5].
Derivatives of this scaffold demonstrate exceptional versatility in bioactivity. The ethyl-substituted quaternary carbon at C8 enhances steric bulk, influencing receptor binding pocket interactions. When functionalized at the nitrogen atom—particularly with acetic acid esters—the scaffold serves as a conformationally restricted amino acid mimic, enabling targeted interactions with proteases and receptors. Recent applications include KRAS-targeted degraders where the spirocyclic core provides optimal vectorial alignment for E3 ligase recruitment, demonstrating its utility in emerging therapeutic modalities. The scaffold's synthetic tractability is evidenced by commercial availability of key intermediates like 8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane (CAS: 84360-02-1) and diverse ester derivatives [4] [6] [10].
Table 2: Bioactive Derivatives of 9-Oxa-2-azaspiro[5.5]undecane Scaffold
Derivative | Molecular Formula | CAS Number | Therapeutic Application |
---|---|---|---|
8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane | C₁₂H₂₃NO | 84360-02-1 | Intermediate for kinase inhibitors |
Ethyl 2-(10-ethyl-10-methyl-9-oxa-2-azaspiro[5.5]undecan-2-yl)acetate | C₁₆H₂₉NO₃ | 84360-42-9 | Protease inhibitor precursor |
8-Ethyl-8-methyl-2-(prop-2-yn-1-yl)-9-oxa-2-azaspiro[5.5]undecane | C₁₅H₂₅NO | 4421089 (PubChem) | Targeted protein degradation |
Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate (IUPAC: ethyl 2-(10-ethyl-10-methyl-9-oxa-2-azaspiro[5.5]undecan-2-yl)acetate; CAS: 84360-42-9) has emerged as a synthetically valuable building block since its first reported synthesis in the early 2000s. With a molecular weight of 283.41 g/mol and ester functionality, this compound bridges between the rigid spirocyclic amine and diverse amide/isostere products. Its structural evolution reflects three key development phases: initially as a chemical curiosity (2000–2010), then as a conformational restraint tool in peptidomimetics (2010–2018), and currently as a degrader warhead component in oncology programs (2018–present) [2] [6] [10].
The strategic placement of the 8-ethyl-8-methyl groups creates significant steric encumbrance, locking the cyclohexane ring in specific conformations that project the N-acetate moiety axially or equatorially depending on ring substitution patterns. This conformational bias proved critical in optimizing target engagement for difficult therapeutic proteins. For example, in the development of pan-KRAS degraders, researchers exploited the scaffold's ability to position the glutarimide moiety for optimal cereblon E3 ligase binding while maintaining hydrophobic interactions with KRAS mutants. The ethyl ester functionality serves as a synthetic handle for either hydrolysis to carboxylic acids or transesterification/amidation reactions, enabling rapid diversification into pharmacologically active derivatives. Current Good Manufacturing Practice (GMP) synthesis routes have been established by suppliers like BOC Sciences, confirming its transition from laboratory curiosity to scalable intermediate [2] [6].
Table 3: Synthetic Routes to Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate
Method | Starting Material | Key Steps | Yield | Advantages |
---|---|---|---|---|
Linear Synthesis | Diethyl malonate | Alkylation, Dieckmann condensation, reductive amination | 12–18% | Commercial availability of reagents |
Spirocyclization | 1-(2-Hydroxyethyl)-4-piperidone | Grignard addition, acid-catalyzed spirocyclization, N-alkylation | 29–34% | Higher convergency, stereochemical control |
Building Block Coupling | 8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane (CAS 84360-02-1) | N-Deprotection, Michael addition with ethyl acrylate | 42–48% | Scalability (>100g), minimal purification |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3